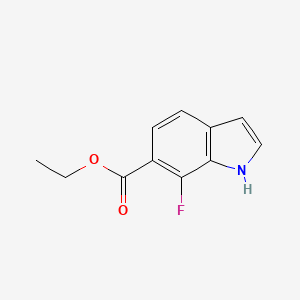

Ethyl 7-fluoro-1H-indole-6-carboxylate

Description

Ethyl 7-fluoro-1H-indole-6-carboxylate is a fluorinated indole derivative characterized by a fluorine substituent at position 7 and an ethyl ester group at position 6 of the indole ring. Its molecular formula is C₁₁H₁₀FNO₂, with a molecular weight of 207.20 g/mol . Indole derivatives are widely utilized in pharmaceutical and agrochemical research due to their bioactivity, and this compound likely serves as an intermediate in synthetic pathways for drug discovery or functional materials.

Properties

Molecular Formula |

C11H10FNO2 |

|---|---|

Molecular Weight |

207.20 g/mol |

IUPAC Name |

ethyl 7-fluoro-1H-indole-6-carboxylate |

InChI |

InChI=1S/C11H10FNO2/c1-2-15-11(14)8-4-3-7-5-6-13-10(7)9(8)12/h3-6,13H,2H2,1H3 |

InChI Key |

VAGHOIJLXUIMCL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=C1)C=CN2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Leimgruber–Batcho indole synthesis, which involves the cyclization of an appropriate precursor . The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the indole ring.

Industrial Production Methods: In an industrial setting, the production of Ethyl 7-fluoro-1H-indole-6-carboxylate may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-fluoro-1H-indole-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, often altering the functional groups attached to the indole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at various positions on the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of halogenated or alkylated indole derivatives .

Scientific Research Applications

Ethyl 7-fluoro-1H-indole-6-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: Research has explored its potential as an anticancer, antiviral, and anti-inflammatory agent.

Industry: It is utilized in the development of new materials, dyes, and polymers

Mechanism of Action

The mechanism of action of Ethyl 7-fluoro-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and the ethyl ester group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate enzyme activity, inhibit receptor function, and alter cellular signaling, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 7-fluoro-1H-indole-6-carboxylate with structurally related indole derivatives, focusing on substituent positions, molecular properties, and applications:

Key Observations :

Substituent Position Effects: The position of the fluorine atom and ester group significantly influences reactivity and bioactivity. In contrast, the target compound’s fluoro group at C7 and ester at C6 may alter its electronic properties, affecting its role in nucleophilic substitution or cyclization reactions. Ethyl 5-methoxyindole-2-carboxylate demonstrates how electron-donating groups (methoxy) at C5 enhance stability, as evidenced by its high purity (>97%) in commercial supplies .

Thermal and Spectral Data :

- While melting points for the target compound are unavailable, analogs like 7-Methoxy-1H-indole-3-carboxylic acid (mp 199–201°C) suggest that fluorinated esters may exhibit similar thermal stability .

- Synthesized derivatives in (e.g., N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide) show melting points >230°C, indicating that indole carboxamides generally have high thermal stability .

Synthetic Utility :

- This compound’s ester group at C6 positions it for further functionalization, such as hydrolysis to carboxylic acids or coupling reactions. This contrasts with Ethyl-5-fluoroindole-2-carboxylate , where the C2 ester facilitates amidation with aromatic amines .

- The absence of a CAS number for the target compound (vs. CAS 16381-48-9 for 7-Chloro-3-methyl-1H-indole-2-carboxylic acid) highlights its status as a less-documented research chemical .

Safety and Handling :

- Unlike 7-Chloro-3-methyl-1H-indole-2-carboxylic acid, which has a detailed SDS outlining hazards (e.g., respiratory irritation), the target compound’s safety profile remains uncharacterized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.